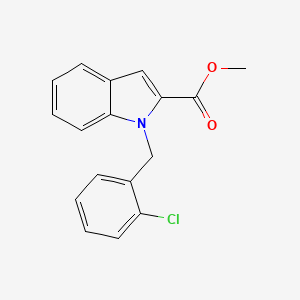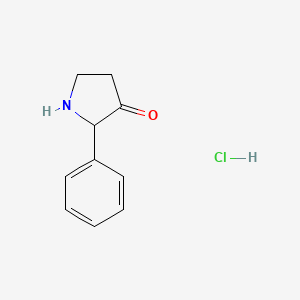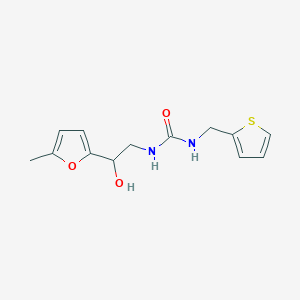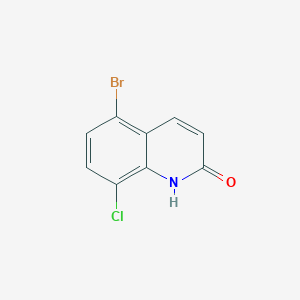
5-Bromo-8-chloro-1,2-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one typically involves the reaction of appropriate substituted anilines with bromine and chlorine reagents under controlled conditions . One common method involves the bromination and chlorination of 1,2-dihydroquinolin-2-one derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
5-Bromo-8-chloro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups Major products formed from these reactions include various substituted quinolinone and dihydroquinoline derivatives.
Scientific Research Applications
5-Bromo-8-chloro-1,2-dihydroquinolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
5-Bromo-8-chloro-1,2-dihydroquinolin-2-one can be compared with other quinolinone derivatives, such as:
5-Bromo-8-hydroxy-1,2-dihydroquinolin-2-one: This compound has a hydroxyl group instead of a chlorine atom, which may affect its biological activity and reactivity.
8-Chloro-1,2-dihydroquinolin-2-one: Lacks the bromine atom, which can influence its chemical properties and applications.
5-Bromo-1,2-dihydroquinolin-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-bromo-8-chloro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJFXRRKKZAHKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
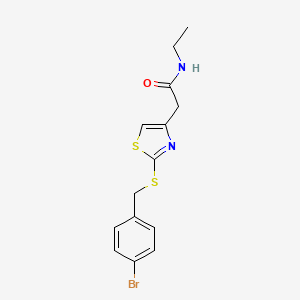
![7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione](/img/structure/B2372197.png)
![1-[1'-(2,2,2-Trifluoroacetyl)-[2,3'-bipiperidine]-1-yl]prop-2-en-1-one](/img/structure/B2372198.png)
![5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2372200.png)
![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B2372201.png)
![3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2372202.png)
![N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2372204.png)
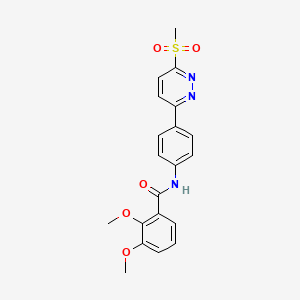
![(E)-4-(Dimethylamino)-N-[1-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)cyclobutyl]but-2-enamide](/img/structure/B2372210.png)
![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)
